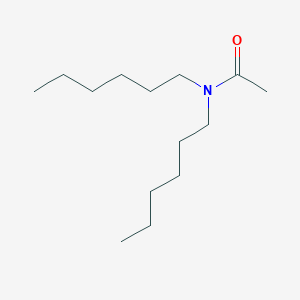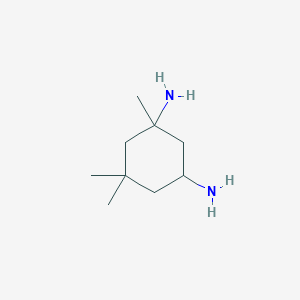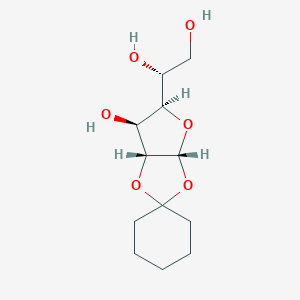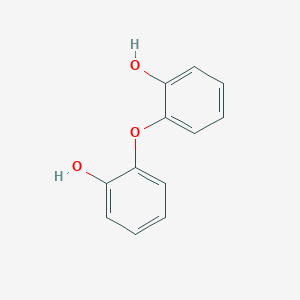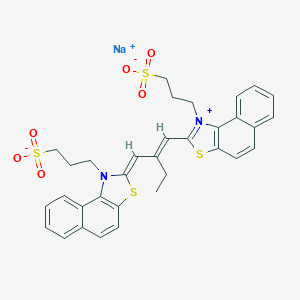
Einecs 240-525-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 240-525-4, also known as 2,4-dinitrophenol (DNP), is a chemical compound that has been used for decades in scientific research. DNP is a yellow, crystalline powder that is soluble in water and organic solvents. It has a wide range of applications in biochemistry, pharmacology, and toxicology.
Mécanisme D'action
Einecs 240-525-4 works by uncoupling oxidative phosphorylation in mitochondria. This leads to an increase in the metabolic rate, which results in increased energy expenditure and heat production. DNP also increases the production of reactive oxygen species, which can have both beneficial and harmful effects on cells.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It increases the metabolic rate, which leads to increased energy expenditure and heat production. DNP also increases the production of reactive oxygen species, which can have both beneficial and harmful effects on cells. In addition, DNP has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
Einecs 240-525-4 has a number of advantages and limitations for lab experiments. Its ability to uncouple oxidative phosphorylation makes it a valuable tool for studying energy metabolism and mitochondrial function. However, its toxicity and potential for causing harm to cells and organisms limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on Einecs 240-525-4. One area of interest is the development of safer and more effective uncoupling agents for use in metabolic research. Another area of interest is the use of DNP as a potential treatment for metabolic disorders such as obesity and diabetes. Finally, there is interest in studying the effects of DNP on cancer cells and its potential as an anti-cancer agent.
Conclusion:
This compound is a valuable tool for scientific research, with a wide range of applications in biochemistry, pharmacology, and toxicology. Its ability to uncouple oxidative phosphorylation makes it a valuable tool for studying energy metabolism and mitochondrial function. However, its toxicity and potential for causing harm to cells and organisms limit its use in certain experiments. There are a number of future directions for research on this compound, including the development of safer and more effective uncoupling agents and the use of DNP as a potential treatment for metabolic disorders and cancer.
Méthodes De Synthèse
Einecs 240-525-4 was first synthesized in 1931 by the German chemist Fritz Haber. The synthesis method involves the nitration of phenol with a mixture of nitric and sulfuric acid. The resulting product is then reduced with sodium sulfide to yield Einecs 240-525-4henol.
Applications De Recherche Scientifique
Einecs 240-525-4 has been widely used in scientific research as a tool to study energy metabolism, mitochondrial function, and thermogenesis. It has been used in studies of obesity, diabetes, and other metabolic disorders. DNP has also been used in studies of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
16470-45-4 |
|---|---|
Formule moléculaire |
C33H31N2NaO6S4 |
Poids moléculaire |
702.9 g/mol |
Nom IUPAC |
sodium;3-[(2Z)-2-[(2E)-2-[[1-(3-sulfonatopropyl)benzo[e][1,3]benzothiazol-1-ium-2-yl]methylidene]butylidene]benzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C33H32N2O6S4.Na/c1-2-23(21-30-34(17-7-19-44(36,37)38)32-26-11-5-3-9-24(26)13-15-28(32)42-30)22-31-35(18-8-20-45(39,40)41)33-27-12-6-4-10-25(27)14-16-29(33)43-31;/h3-6,9-16,21-22H,2,7-8,17-20H2,1H3,(H-,36,37,38,39,40,41);/q;+1/p-1 |
Clé InChI |
OSCPLDUCTDFYNQ-UHFFFAOYSA-M |
SMILES isomérique |
CC/C(=C\C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])/C=C\4/N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
16470-45-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)




![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
